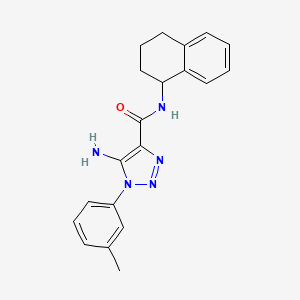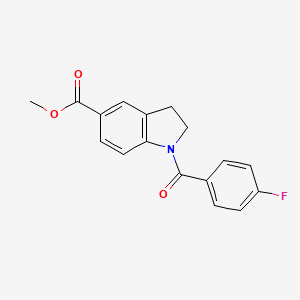methanone](/img/structure/B7539330.png)
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of pyrazolone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is believed to exert its biological effects by binding to the NMDA receptor, which is a type of glutamate receptor that plays a key role in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, this compound can modulate the activity of this receptor, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have analgesic effects by reducing pain sensitivity. Additionally, this compound has been shown to have anticonvulsant effects by reducing the activity of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the function of the NMDA receptor and its role in various biological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of new derivatives of this compound that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the use of this compound as a tool to study the function of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Additionally, there is interest in exploring the potential use of this compound as a therapeutic agent for various neurological disorders.
Synthesemethoden
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Another method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Both methods result in the formation of this compound, which can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use as a tool to study the function of the central nervous system. For example, this compound has been used to study the role of the N-methyl-D-aspartate (NMDA) receptor in the development of neuropathic pain.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-11-6-2-1-5-10(11)12-9-13(17-16-12)14(19)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQJOBZRAKUCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)


![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

